![molecular formula C18H18N4O2 B14879590 N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-(3-methylphenoxy)propanehydrazide](/img/structure/B14879590.png)
N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-(3-methylphenoxy)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “MFCD05023079” is known as Lenalidomide. Lenalidomide is a derivative of thalidomide and is primarily used as an immunomodulatory drug. It has significant applications in the treatment of various hematological malignancies, including multiple myeloma and myelodysplastic syndromes. Lenalidomide exhibits anti-inflammatory, anti-angiogenic, and anti-neoplastic properties, making it a versatile compound in medical research and treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lenalidomide is synthesized through a multi-step process starting from phthalic anhydride. The key steps involve:
Cyclization: Phthalic anhydride reacts with ammonia to form phthalimide.
Reduction: Phthalimide is reduced to phthalylamine.
Condensation: Phthalylamine undergoes condensation with isobutyraldehyde to form the intermediate compound.
Cyclization and Oxidation: The intermediate compound is cyclized and oxidized to form Lenalidomide.
Industrial Production Methods
In industrial settings, the production of Lenalidomide involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents is also crucial in enhancing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized to form reactive intermediates.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: Lenalidomide can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of Lenalidomide, which can have different pharmacological properties and applications.
Applications De Recherche Scientifique
Lenalidomide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.
Biology: Investigated for its role in modulating immune responses and its effects on cellular pathways.
Medicine: Widely used in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematological conditions.
Industry: Employed in the development of new therapeutic agents and in drug formulation studies.
Mécanisme D'action
Lenalidomide exerts its effects through multiple mechanisms:
Immunomodulation: It enhances the immune response by stimulating T cells and natural killer cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Direct Anti-tumor Activity: Induces apoptosis in cancer cells by modulating various signaling pathways, including the ubiquitin-proteasome pathway.
Comparaison Avec Des Composés Similaires
Lenalidomide is often compared with other immunomodulatory drugs such as thalidomide and pomalidomide. While all three compounds share a similar core structure, Lenalidomide is unique due to its enhanced potency and reduced side effects. Thalidomide, the parent compound, has significant teratogenic effects, which are minimized in Lenalidomide. Pomalidomide, another derivative, is used in cases where patients are resistant to Lenalidomide.
List of Similar Compounds
- Thalidomide
- Pomalidomide
- Apremilast (another derivative with different therapeutic applications)
Propriétés
Formule moléculaire |
C18H18N4O2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
N-[(3-amino-2H-isoindol-1-yl)imino]-2-(3-methylphenoxy)propanamide |
InChI |
InChI=1S/C18H18N4O2/c1-11-6-5-7-13(10-11)24-12(2)18(23)22-21-17-15-9-4-3-8-14(15)16(19)20-17/h3-10,12,20H,19H2,1-2H3 |
Clé InChI |
IXTVDRJDLZHSTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC(C)C(=O)N=NC2=C3C=CC=CC3=C(N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


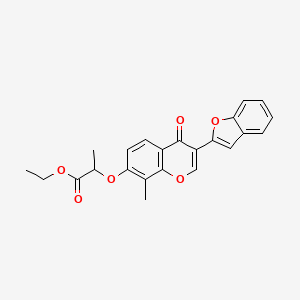
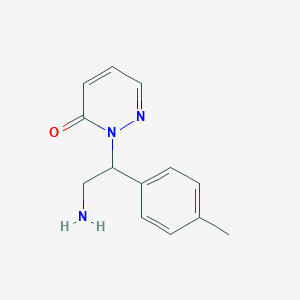
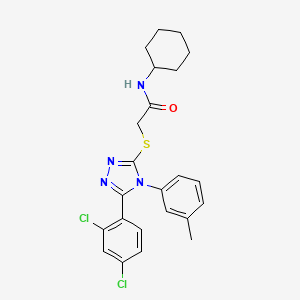
![2-Amino-4-[1,3]dioxan-2-yl-phenol](/img/structure/B14879537.png)
![(6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14879539.png)
![9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide](/img/structure/B14879551.png)

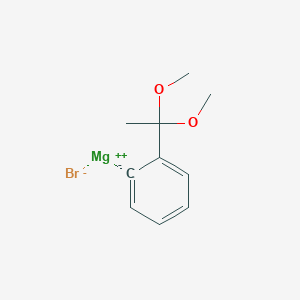
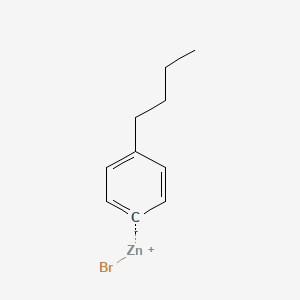

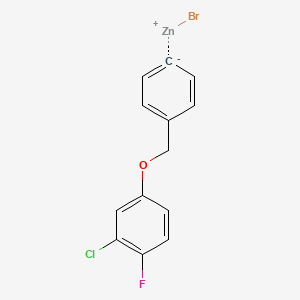
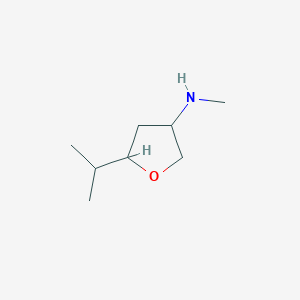
![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14879600.png)
![2-(5-Bromothiophen-2-yl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B14879616.png)
